9-Decenenitrile

Description

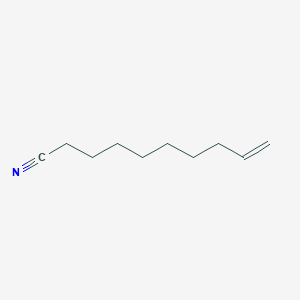

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFSMWILPDXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563196 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-49-3 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 9 Decenenitrile

Ruthenium-Catalyzed Olefin Metathesis Approaches

Olefin metathesis, a Nobel Prize-winning reaction involving the redistribution of alkene fragments, stands as a cornerstone for the synthesis of 9-decenenitrile. wikipedia.org Ruthenium-based catalysts are particularly favored due to their high functional group tolerance and stability in air and water. nih.govresearchgate.net

The primary industrial route to this compound is the ethenolysis of oleonitrile (B91845). acs.orgresearchgate.net Oleonitrile is a renewable feedstock readily derived from the ammoniation of oleic acid, a major component of vegetable oils. researchgate.netresearchgate.net The ethenolysis reaction is a type of cross-metathesis where oleonitrile reacts with ethylene (B1197577), cleaving the internal double bond to yield two shorter-chain terminal olefins: this compound and 1-decene (B1663960). acs.orgresearchgate.netresearchgate.net This transformation provides a direct pathway from biomass to valuable chemical precursors for polymers and fuel additives. researchgate.netresearchgate.net

The success of oleonitrile ethenolysis is highly dependent on the catalyst's design. The main challenge lies in the instability of the propagating ruthenium methylidene ([Ru]=CH₂) species, which forms in the presence of ethylene and is prone to rapid decomposition. acs.orguib.no To overcome this, significant research has focused on catalyst engineering.

Second-Generation Hoveyda Catalysts: These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, have shown significant utility in the ethenolysis of oleonitrile. researchgate.net They offer enhanced stability and activity compared to first-generation systems. researchgate.net

M71 SiPr Catalyst: Among the catalysts tested, the bulky and activated M71 SiPr catalyst has demonstrated superior performance, enabling the highest turnover numbers (TONs) and selectivity for the desired ethenolysis products. acs.orgresearchgate.net

Ruthenium-Based Complexes Bearing Quaternary Ammonium (B1175870) Tags: To improve catalyst recyclability and facilitate heterogeneous processes, ruthenium catalysts have been designed with quaternary ammonium tags. These tagged catalysts can be immobilized on supports like SBA-15, allowing for high turnover numbers and application in continuous flow processes. apeiron-synthesis.com

Cyclic (Alkyl)(Amino)Carbene (CAAC) Catalysts: More recent developments have shown that ruthenium catalysts bearing cyclic (alkyl)(amino)carbene (CAAC) ligands are particularly effective for ethenolysis, as they exhibit greater stability and can prevent catalyst decomposition when ethylene is present. acs.orgumicore.com

The generally accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene with the metal carbene of the catalyst. wikipedia.org This forms a metallacyclobutane intermediate, which then undergoes cycloelimination to release a new alkene product and regenerate a metal carbene. wikipedia.org

In the context of ethenolysis, the catalyst reacts with the internal double bond of oleonitrile to form a metallacyclobutane. This intermediate can then react with ethylene to produce this compound and regenerate the active catalyst, now as a methylidene species ([Ru]=CH₂). A major focus of mechanistic studies has been to understand and mitigate the decomposition pathways of this key methylidene intermediate, such as through β-hydride elimination. uib.no This understanding is crucial for designing catalysts that are not only active but also stable enough to achieve high productivity. nih.govuib.no

Optimizing reaction conditions is critical for maximizing yield, selectivity, and catalyst efficiency in any chemical process. numberanalytics.comcreative-biolabs.com For the ethenolysis of oleonitrile, key parameters include catalyst loading, temperature, ethylene pressure, and feedstock purity. acs.orgresearchgate.netcreative-biolabs.com Research has shown that high selectivity (up to 88%) and promising turnover numbers (TONs) of 1400 can be achieved with very low catalyst loadings (e.g., 0.0625 mol%). acs.orgresearchgate.netresearchgate.net

A crucial factor identified in process optimization is the purity of the oleonitrile feed. Studies have found that a thermal pretreatment of the feedstock is necessary to remove impurities that could poison the catalyst, thereby ensuring the highest productivity. acs.orgresearchgate.net The systematic investigation of variables such as solvent, reactant concentration, and temperature allows for the development of robust and economically viable processes. creative-biolabs.comresearchgate.net

Table 1: Research Findings on Oleonitrile Ethenolysis Optimization

| Catalyst | Catalyst Loading (mol%) | Selectivity (%) | Turnover Number (TON) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| M71 SiPr | 0.0625 | 88 | 1400 | Enabled the best performance; thermal treatment of feed required for high productivity. | acs.org, researchgate.net |

| Grubbs-type (unspecified) | 0.01 | 65 | 7200 | Comparison study on methyl oleate (B1233923) ethenolysis showed good yield at this loading. | google.com |

| N-Aryl,N-alkyl NHC Ru | <0.05 (500 ppm) | up to 95 | 5400 | Highly selective for kinetic ethenolysis products over self-metathesis byproducts. | acs.org, nih.gov |

While the ethenolysis of oleonitrile is the most prominent bio-based route, other cross-metathesis (CM) strategies are theoretically possible. researchgate.net Cross-metathesis involves the reaction between two different alkenes to form new products. wikipedia.orggoogle.com For instance, the synthesis of this compound could be envisioned via the cross-metathesis of 1-decene with acrylonitrile (B1666552). vulcanchem.com However, the use of volatile and potentially problematic reagents like acrylonitrile, combined with the efficiency of the oleonitrile ethenolysis pathway, has made the latter the preferred method for industrial-scale production from renewable resources. researchgate.netuwindsor.ca

Ethenolysis of Bio-Sourced Oleonitrile

Mechanistic Investigations of Ethenolysis

Radical-Mediated Synthesis of this compound and its Derivatives

Radical chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature detailing a complete radical-mediated synthesis of this compound is scarce, established radical reactions provide plausible routes to its synthesis or the synthesis of its derivatives. organic-chemistry.orgresearchgate.net

One potential strategy involves the radical-mediated hydrocyanation of a suitable precursor. For example, radical addition to multiple bonds is a known transformation. organic-chemistry.org A general method involves the hydroboration of an alkene followed by a radical-mediated reaction with a cyano-group donor. organic-chemistry.org This approach, applied to a suitable C10 diene precursor, could theoretically yield this compound. Such radical transformations are attractive as they often proceed under mild conditions. organic-chemistry.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of industrial chemicals like this compound is pivotal for developing environmentally and economically sustainable processes. epa.goviatp.org Green chemistry focuses on the design of products and processes that minimize or eliminate the use and generation of hazardous substances. epa.govscienceinschool.org Key principles involve preventing waste, maximizing atom economy, utilizing renewable feedstocks, and employing catalytic reagents over stoichiometric ones to reduce energy consumption and environmental impact. epa.goviatp.org The production of this compound provides a salient case study for the implementation of these principles, particularly through the use of bio-based starting materials and advanced catalytic methods.

Utilization of Renewable Feedstocks (e.g., Oleic Acid, Oleonitrile)

A cornerstone of green chemistry is the use of renewable raw materials instead of depletable petrochemicals. scienceinschool.org Oleic acid, a monounsaturated fatty acid, is an abundant and renewable resource, found in high concentrations in various vegetable oils like olive oil and palm oil. chemicalbook.com This bio-based feedstock serves as a sustainable starting point for the synthesis of valuable chemical intermediates.

Oleonitrile, a direct precursor to this compound, is readily produced from oleic acid. chemicalbook.comresearchgate.net The conversion involves the ammoniation of oleic acid, a process where the carboxylic acid group is transformed into a nitrile group. researchgate.net This positions oleonitrile as a key bio-sourced intermediate, directly linking a renewable agricultural product to the advanced synthesis of specialty chemicals. researchgate.net The use of oleonitrile derived from oleic acid for producing this compound exemplifies the green chemistry principle of using renewable feedstocks, thereby reducing reliance on fossil fuels and creating value from agricultural sources.

Sustainable Catalysis Strategies for this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy requirements, which minimizes waste. epa.gov For the synthesis of this compound from oleonitrile, olefin metathesis, specifically ethenolysis (cross-metathesis with ethylene), has emerged as a powerful and sustainable strategy. researchgate.net

This reaction cleaves the internal double bond of the oleonitrile molecule, reacting it with ethylene to yield two shorter-chain molecules: this compound and 1-decene. researchgate.net The process is notable for its high selectivity and efficiency when the right catalyst is employed. Research has demonstrated that second-generation Hoveyda-type ruthenium catalysts are effective for this transformation. researchgate.netcore.ac.uk

Key findings in the catalytic ethenolysis of oleonitrile include:

High Selectivity : With specific ruthenium catalysts, the combined selectivity for the desired products, this compound and 1-decene, can reach as high as 88%. researchgate.net

Catalyst Efficiency : The reactions can be performed with low catalyst loadings, for instance, 0.0625 mol%. researchgate.net The bulky and activated M71 SiPr catalyst has been identified as enabling the best performance, achieving promising turnover numbers (TONs) of 1400. researchgate.net

Feedstock Purity : The efficiency of the catalyst is sensitive to impurities in the feedstock. It was found that reducing peroxide content in the oleonitrile feed through thermal treatment and filtration over alumina (B75360) significantly boosted the catalyst's turnover number from 284 at 31% conversion to 1239 at 88% conversion. researchgate.net

This catalytic route represents a significant advancement in sustainable chemical production, directly converting a renewable feedstock into valuable chemicals with high efficiency and selectivity, thereby aligning with the core tenets of green chemistry. researchgate.netpsu.edu

Interactive Data Table: Catalytic Ethenolysis of Oleonitrile

The following table summarizes key data from research on the ruthenium-catalyzed ethenolysis of oleonitrile for the production of this compound.

| Catalyst Type | Feedstock | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Reference |

| 2nd Gen. Hoveyda-type | Oleonitrile (unpurified) | Not Specified | 31 | Not Specified | 284 | researchgate.net |

| 2nd Gen. Hoveyda-type | Oleonitrile (purified) | 0.0625 | 88 | 88 | 1239 | researchgate.net |

| M71 SiPr | Oleonitrile (purified) | Not Specified | Not Specified | High | 1400 | researchgate.net |

Mechanistic Studies of 9 Decenenitrile Reactions

Polymerization Mechanisms Involving 9-Decenenitrile

The presence of a terminal carbon-carbon double bond makes this compound a candidate for chain-growth polymerization, where monomer units add sequentially to a growing polymer chain.

Chain-Growth Polymerization Pathways

Chain-growth polymerization proceeds through a series of steps: initiation, propagation, and termination. slideserve.combyjus.comchandra-asri.comwikipedia.org The nature of the initiator and the resulting active center—radical, cation, or anion—determines the specific pathway. libretexts.org

Radical Polymerization Initiation and Propagation

Radical polymerization is a common method for polymerizing vinyl monomers. numberanalytics.combeilstein-journals.org The process is initiated by a radical species, which attacks the carbon-carbon double bond of the monomer. slideserve.comyoutube.com

Initiation: This step involves the generation of free radicals, typically from the decomposition of an initiator like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), followed by the addition of this radical to a this compound monomer. slideserve.comumich.edu The initiator radical adds to the less substituted carbon of the double bond to form a more stable secondary radical on the carbon adjacent to the C7 carbon of the decenenitrile chain.

Propagation: The newly formed radical then adds to another this compound monomer, and this process repeats, leading to the growth of the polymer chain. slideserve.comyoutube.com Each addition step regenerates the radical at the end of the growing chain. libretexts.org

A hypothetical data table for a study on the radical polymerization of this compound could look like this:

| Initiator | Initiator Concentration (mol/L) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | 0.01 | 75 | 15,000 | 1.8 |

| Benzoyl Peroxide | 0.01 | 82 | 18,500 | 1.9 |

| AIBN | 0.02 | 85 | 10,000 | 2.1 |

Cationic Polymerization Investigations

Cationic polymerization is initiated by an electrophile, typically a strong acid or a Lewis acid in the presence of a co-initiator, which adds to the double bond to create a carbocation. mdpi.commdpi.commdpi.com For this compound, the initiator would protonate the double bond, leading to the formation of a secondary carbocation. This carbocation would then react with subsequent monomer molecules. However, the nitrile group can be sensitive to the acidic conditions required for cationic polymerization, potentially leading to side reactions.

Anionic Polymerization Characterization

Anionic polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., n-butyllithium). uni-bayreuth.demdpi.com The initiator adds to the double bond, creating a carbanion. This carbanionic center then propagates by attacking other monomer units. semanticscholar.org The nitrile group is generally tolerant of the basic conditions of anionic polymerization. uni-bayreuth.de The absence of inherent termination steps in many anionic systems can lead to "living" polymers with well-controlled molecular weights and narrow molecular weight distributions. uni-bayreuth.de

A speculative data table for an anionic polymerization study of this compound might be:

| Initiator | Solvent | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| n-BuLi | Toluene | -78 | 95 | 25,000 | 1.1 |

| n-BuLi | THF | -78 | 98 | 24,500 | 1.05 |

| sec-BuLi | Cyclohexane | 0 | 92 | 26,000 | 1.15 |

Step-Growth Polymerization Processes

Step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long-chain polymers. libretexts.orgnumberanalytics.comwikipedia.orgscribd.com For this compound to participate in a step-growth mechanism, its functional groups would need to be modified or react with a comonomer. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which could then react with a diol to form a polyester. libretexts.org Alternatively, the double bond could undergo a reaction like hydrosilylation with a difunctional silane, followed by further reactions. mdpi.com

Copolymerization Studies with this compound

Copolymerization involves the polymerization of two or more different monomers. eolss.net this compound could be copolymerized with various other vinyl monomers, such as styrenes or acrylates, via radical, cationic, or anionic mechanisms. googleapis.com The resulting copolymer would have properties dependent on the ratio and distribution of the two monomers in the polymer chain. A patent has mentioned the cross-metathesis of this compound with acrylates, suggesting the potential for creating copolymers. googleapis.com

A hypothetical research finding on the copolymerization of this compound (M1) with styrene (B11656) (M2) could be summarized as follows:

| Feed Ratio (M1:M2) | Polymerization Method | Copolymer Composition (M1:M2) | Glass Transition Temperature (°C) |

| 1:1 | Radical | 45:55 | 85 |

| 1:3 | Radical | 28:72 | 95 |

| 1:1 | Anionic | 52:48 | 82 |

Olefinic Transformations of the Alkenyl Moiety

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions. These transformations allow for the introduction of new functional groups at the terminus of the carbon chain.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction of alkenes. In this process, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.comlibretexts.org

Mechanism: Electrophilic Addition of HBr to this compound

Similarly, halogenation with agents like bromine (Br₂) results in the addition of two bromine atoms across the double bond to yield 9,10-dibromodecanenitrile. This reaction proceeds through a cyclic bromonium ion intermediate. libretexts.orglibretexts.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The alkene moiety of this compound can participate as a dienophile or a dipolarophile in these transformations. youtube.com

In a [4+2] cycloaddition, also known as the Diels-Alder reaction, an alkene (the dienophile) reacts with a conjugated diene to form a six-membered ring. libretexts.org While specific studies on this compound as a dienophile are not prevalent, its structural analog, acrylonitrile (B1666552), is known to be a reactive dienophile. kpfu.runih.gov By analogy, this compound would react with a diene like 1,3-butadiene (B125203) in a concerted, pericyclic mechanism to yield a substituted cyclohexene. The reaction is typically thermally promoted and forms new σ-bonds from the π-electrons of the reactants.

Table 1: Hypothetical Diels-Alder Reaction of this compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |

|---|---|---|---|

| 1,3-Butadiene | This compound | 4-(8-cyano-octyl)cyclohexene | [4+2] Cycloaddition |

The alkene can also participate in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides. wikipedia.orgrsc.org For instance, the reaction of this compound with a nitrone would proceed via a concerted mechanism to form a five-membered isoxazolidine (B1194047) ring. wikipedia.org The regioselectivity of such reactions is governed by frontier molecular orbital (FMO) theory. wikipedia.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-Y molecule across the double bond. These reactions are often catalyzed and can exhibit high regioselectivity.

A key example is the hydroboration-oxidation reaction, which achieves anti-Markovnikov hydration of the alkene. wvu.eduwikipedia.orglibretexts.org Treatment of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, yields the terminal alcohol, 10-hydroxydecanenitrile. masterorganicchemistry.comnumberanalytics.com The hydroboration step is a stereospecific syn addition, where the boron atom adds to the less sterically hindered carbon (C10) and the hydrogen adds to C9. wikipedia.orgmasterorganicchemistry.com The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

Table 2: Hydroboration-Oxidation of this compound

| Starting Material | Reagents | Product | Regioselectivity |

|---|---|---|---|

| This compound | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | 10-Hydroxydecanenitrile | Anti-Markovnikov |

Another important hydrofunctionalization is hydroamination, the addition of an N-H bond across the alkene. Catalytic systems based on transition metals like rhodium or copper can facilitate the intermolecular hydroamination of terminal alkenes, including those bearing nitrile groups. acs.orgnih.govnih.gov These reactions can also proceed with anti-Markovnikov selectivity, providing a route to terminal amines. acs.orgorganic-chemistry.org

Nitrile Group Reactivity and Functionalization

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, typically involving nucleophilic attack at the electrophilic carbon atom.

Nucleophilic Additions to the Nitrile Functionality

Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile carbon. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), would initially form an imine salt after the nucleophilic addition. youtube.commasterorganicchemistry.com This intermediate is stable under the reaction conditions but is readily hydrolyzed upon aqueous workup (typically with acid) to yield a ketone. youtube.commasterorganicchemistry.com This two-step sequence is a powerful method for carbon-carbon bond formation and the synthesis of ketones. The reaction stops after the first addition because the resulting intermediate is a negatively charged imine salt, which is not electrophilic enough to react with a second equivalent of the Grignard reagent. youtube.com

Mechanism: Grignard Reaction with this compound

Derivatization Reactions of the Nitrile (e.g., Hydrolysis, Reduction)

The nitrile group can be converted into other important functional groups like carboxylic acids and amines through derivatization reactions. masterorganicchemistry.com

Hydrolysis: The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 9-decenoic acid. nih.gov This transformation is typically carried out under acidic or basic conditions with heating. Under basic conditions, the hydroxide (B78521) ion attacks the nitrile carbon, and subsequent proton transfers lead to a carboxylate salt, which is then protonated in a final acidic workup step.

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. byjus.commasterorganicchemistry.comlibretexts.org LiAlH₄ provides a source of hydride ions (H⁻) that add to the nitrile carbon. libretexts.orgyoutube.com Importantly, LiAlH₄ will reduce the nitrile to an amine but will not typically reduce an isolated (non-conjugated) carbon-carbon double bond, allowing for the selective synthesis of 10-amino-1-decene from this compound. byjus.com

Catalytic hydrogenation, using H₂ gas and a metal catalyst (like Palladium, Platinum, or Nickel), can also be employed. chemistrytalk.orgtcichemicals.com However, depending on the catalyst and reaction conditions (temperature, pressure), this method can potentially reduce both the nitrile and the alkene functionalities. chemistrytalk.org For instance, vigorous conditions could lead to the formation of decylamine.

Table 3: Common Derivatization Reactions of the Nitrile Group in this compound

| Reaction Type | Reagents | Product | Functional Group Transformation |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O, then H₃O⁺ | 9-Decenoic acid | -C≡N → -COOH |

| Reduction | 1. LiAlH₄ 2. H₂O | 10-Amino-1-decene | -C≡N → -CH₂NH₂ |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 10-Amino-1-decene or Decylamine | -C≡N → -CH₂NH₂ (and potentially -C=C- → -C-C-) |

Advanced Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough understanding of the reaction pathways leading to and involving 9-devenenitrile is crucial for optimizing its synthesis and predicting its behavior in subsequent transformations. Advanced kinetic and thermodynamic analyses, often supported by computational chemistry, provide deep insights into reaction mechanisms, transition states, and the relative stability of products. These studies allow for the rational design of catalysts and reaction conditions to favor desired outcomes, such as high yield and selectivity.

A key aspect of analyzing these reaction networks is the distinction between kinetic and thermodynamic control.

Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The product that is formed fastest will predominate. This is often achieved at lower temperatures or with highly active catalysts where the reverse reactions are slow compared to the forward reactions.

Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major component of the final mixture. This is typically favored by higher temperatures and longer reaction times, which allow for the reversal of kinetically favored but less stable products.

In the context of oleonitrile (B91845) ethenolysis, the desired cross-metathesis products (this compound and 1-decene) are often the kinetic products. In contrast, self-metathesis of oleonitrile would lead to a dimer and is generally considered a thermodynamically driven but undesirable side reaction. Highly selective catalysts are therefore designed to accelerate the rate of ethenolysis to such an extent that it significantly outpaces competing pathways. acs.org

Detailed Research Findings

For a hypothetical reaction pathway, the energy profile can be mapped out, identifying transition states (the highest energy points between intermediates) and intermediates (local energy minima). The rate-determining step of a reaction is the one with the highest activation energy barrier.

Consider the ethenolysis of oleonitrile catalyzed by a generic ruthenium catalyst. The catalytic cycle involves several key steps:

Initiation: The precatalyst reacts with ethylene (B1197577) to form the active methylidene species.

Propagation (Ethenolysis Pathway): The active catalyst reacts with oleonitrile to form a metallacyclobutane intermediate. This intermediate then fragments to release 1-decene (B1663960) and form a new ruthenium carbene containing the nitrile moiety. This new carbene then reacts with another molecule of ethylene to regenerate the active methylidene catalyst and release the this compound product.

Propagation (Competing Self-Metathesis): Alternatively, the catalyst can react with two molecules of oleonitrile, leading to undesired dimeric products.

Advanced kinetic analysis, such as Eyring analysis derived from temperature-dependent rate studies, can experimentally determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). These parameters provide mechanistic insights. For example, a highly negative ΔS‡ suggests an associative or ordered transition state, which is characteristic of the formation of the metallacyclobutane intermediate in olefin metathesis. nih.gov

Illustrative Thermodynamic and Kinetic Data

The data below is hypothetical and based on computational studies of related cycloaddition reactions involving nitriles to demonstrate the concepts of kinetic and thermodynamic analysis. mdpi.com It illustrates how different reaction pathways (e.g., Path A vs. Path B, leading to different isomers) can be compared.

Table 1: Illustrative Thermodynamic Parameters for Two Competing Reaction Pathways at 298.15 K

| Parameter | Path A | Path B | Unit |

| Enthalpy of Reaction (ΔH_rxn) | -35.2 | -40.5 | kcal/mol |

| Entropy of Reaction (ΔS_rxn) | -25.8 | -28.1 | cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -27.5 | -32.1 | kcal/mol |

This interactive table shows that, based on the Gibbs free energy of reaction (ΔG_rxn), Path B is the thermodynamically favored pathway, as it leads to a more stable product.

Table 2: Illustrative Kinetic Parameters for Two Competing Reaction Pathways at 298.15 K

| Parameter | Path A | Path B | Unit |

| Enthalpy of Activation (ΔH‡) | +7.7 | +3.6 | kcal/mol |

| Entropy of Activation (ΔS‡) | -40.9 | -33.5 | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | +19.9 | +13.6 | kcal/mol |

This interactive table demonstrates that Path B is also the kinetically favored pathway because it has a lower Gibbs free energy of activation (ΔG‡), indicating a faster reaction rate.

In this illustrative example, both kinetic and thermodynamic control would lead to the product of Path B. However, in many real-world systems, the kinetic and thermodynamic products can be different. For instance, in the ethenolysis of oleonitrile, high selectivity towards this compound (often over 88%) is achieved by using specific catalysts under conditions that favor the kinetic product. researchgate.net The choice of catalyst is critical; for example, bulky N-heterocyclic carbene (NHC) ligands on the ruthenium center can influence the steric environment of the active site, thereby altering the activation barriers for competing pathways and enhancing selectivity for the desired ethenolysis reaction. acs.org

Applications and Advanced Materials Research with 9 Decenenitrile

9-Decenenitrile as a Monomer for High-Performance Polymers

The presence of a polymerizable vinyl group allows this compound to act as a monomer in the synthesis of various polymer architectures. The resulting polymers can derive unique properties from the combination of a polyethylene-like backbone and polar nitrile side groups.

While specific industrial-scale production of poly(this compound) is not widely documented, its synthesis is achievable through standard polymerization techniques that target its terminal alkene. The alkene moiety is susceptible to both radical and coordination polymerization methods. vulcanchem.com The choice of polymerization technique would significantly influence the final properties of the homopolymer.

For instance, radical polymerization could lead to a polymer with a branched structure, while coordination catalysts, such as Ziegler-Natta or metallocene systems, could potentially yield more linear and stereoregular polymers. The polymerization of olefinically unsaturated nitriles is a known process, though it may require inhibitors to prevent premature or uncontrolled reactions under certain conditions. google.com

Below is a table outlining potential methods for the homopolymerization of this compound.

Table 1: Potential Homopolymerization Methods for this compound

| Polymerization Type | Potential Catalyst/Initiator System | Predicted Polymer Characteristics |

|---|---|---|

| Free Radical Polymerization | AIBN (Azobisisobutyronitrile), Benzoyl Peroxide | Atactic, potentially branched structure; broad molecular weight distribution. |

| Coordination Polymerization | Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃) | Linear, potentially isotactic or syndiotactic structures; controlled molecular weight. |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs or Hoveyda-Grubbs catalysts (if monomer is cyclic) | Not directly applicable to the linear monomer, but related metathesis reactions are key. sigmaaldrich.com |

| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/ligand complex | Controlled/living polymerization, leading to well-defined architectures and narrow molecular weight distribution. rsc.orgmdpi.com |

Copolymerization, the process of polymerizing two or more different monomers, offers a powerful strategy to tailor material properties. wikipedia.org this compound can be copolymerized with a wide range of other vinyl monomers to create materials that balance the properties of each constituent. For example, copolymerizing it with non-polar monomers like ethylene (B1197577) or propylene (B89431) could enhance adhesion or dyeability due to the polar nitrile groups. Conversely, copolymerizing with polar monomers like acrylates could modify the polymer's solubility and thermal characteristics.

The design of these copolymers can take various forms, including: wikipedia.org

Random Copolymers: Where monomer units are arranged randomly along the polymer chain.

Alternating Copolymers: With a regular, alternating sequence of the different monomers. wikipedia.org

Block Copolymers: Comprising long sequences (blocks) of one monomer followed by blocks of another, which can lead to microphase separation and the formation of ordered nanostructures. innovationnewsnetwork.comnih.gov

Graft Copolymers: Where chains of one polymer are grafted onto the backbone of another. wikipedia.org

Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide precise control over the synthesis of such copolymers, allowing for targeted molecular weights and architectures. rsc.org

The properties of polymers derived from this compound are directly linked to its molecular structure. Understanding this relationship is crucial for designing materials for specific applications. rajdhanicollege.ac.in Key correlations are outlined in the table below.

Table 2: Predicted Structure-Property Correlations in Poly(this compound)

| Structural Feature of Monomer | Corresponding Polymer Property | Rationale |

|---|---|---|

| Long Aliphatic Chain (-C₈H₁₆-) | Flexibility, Low Glass Transition Temperature (Tg), Hydrophobicity | The long, flexible alkyl chain increases segmental motion, which typically lowers the Tg, making the material less brittle. rajdhanicollege.ac.inmdpi.com It also imparts oil-like, water-repellent characteristics. researchoutreach.org |

| Terminal Nitrile Group (-C≡N) | Polarity, Chemical Resistance, Adhesion, Higher Tg | The nitrile group is strongly polar, which can increase intermolecular forces (dipole-dipole interactions), leading to improved chemical resistance and adhesion to polar substrates. These forces restrict chain motion, which can raise the Tg compared to a purely hydrocarbon polymer. uomustansiriyah.edu.iq |

| Linear Polymerizable Alkene Group | Controllable Polymer Architecture | The terminal double bond is suitable for various controlled polymerization techniques, allowing for the synthesis of linear or branched polymers with tailored molecular weights and properties. vulcanchem.com |

The semi-crystalline nature of such polymers would also be a critical factor, influencing mechanical properties like stiffness and strength. uomustansiriyah.edu.iqmdpi.com

Design and Synthesis of this compound-Based Copolymers

Role in the Synthesis of Bio-Based Materials and Composites

In the context of sustainable chemistry, there is a strong drive to replace petrochemical feedstocks with renewable, bio-based alternatives. core.ac.ukuni-hohenheim.de Fatty acids and their derivatives, obtainable from plant oils, are a key renewable resource. researchoutreach.orgmdpi.com this compound is structurally similar to unsaturated fatty nitriles that can be derived from biomass. For example, 10-undecenenitrile (B8766254) can be produced from the thermal cleavage and subsequent conversion of methyl ricinoleate, which is sourced from castor oil. core.ac.uk

Research has demonstrated that these bio-sourced fatty nitriles can undergo cross-metathesis with acrylonitrile (B1666552) to produce long-chain unsaturated dinitriles, which are valuable precursors for polyamides and other polymers. core.ac.uk this compound fits within this paradigm as a potential platform chemical derivable from biomass that can be used to synthesize bio-based polymers and composites. units.itrsc.org The incorporation of such monomers can improve properties like flexibility and hydrophobicity in bio-based plastics. researchoutreach.org

Investigation of Fuel Additive Potential (Academic Research Focus)

The development of sustainable aviation and automotive fuels is an area of intense research. These fuels, often derived from non-petroleum sources, sometimes lack certain chemical components that are necessary for optimal engine performance, such as compounds that provide lubricity or ensure seal integrity. illinois.edu

While direct research on this compound as a fuel additive is limited, its chemical structure suggests potential areas for academic investigation. Long-chain aliphatic molecules can sometimes serve as cetane improvers in diesel fuel or as lubricity agents. The nitrile group, being a polar functional group, could influence the solvency and material compatibility of the fuel. Academic studies could explore how the combination of the long hydrocarbon tail and the polar nitrile head in this compound affects key fuel properties like energy density, combustion characteristics, and interaction with fuel system components. This remains a speculative but potentially fruitful area for research.

Precursor Chemistry for Complex Organic Molecule Synthesis

Beyond polymerization, this compound is a versatile precursor for synthesizing a variety of more complex organic molecules due to its two distinct functional groups. nih.govwikipedia.org This makes it a valuable building block in multi-step organic synthesis. nih.gov

The reactivity of each functional group can be selectively targeted:

Alkene Group Reactions: The terminal double bond can undergo a wide range of transformations, including hydrogenation to form decanenitrile, epoxidation to introduce an epoxide ring, or dihydroxylation to create a diol. vulcanchem.com A particularly powerful reaction is hydroformylation, which would add a formyl (-CHO) and a hydrogen atom across the double bond, yielding an aldehyde-nitrile, a bifunctional molecule that is a precursor to amino acids or specialty polyamides.

Nitrile Group Reactions: The nitrile group can be hydrolyzed to a carboxylic acid (10-decenoic acid) or reduced to a primary amine (10-decen-1-amine). vulcanchem.com These transformations convert the monomer into other useful functionalized molecules.

Olefin metathesis, a reaction for which the 2005 Nobel Prize in Chemistry was awarded, is also highly relevant. Cross-metathesis of this compound with other olefins, catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, can be used to construct new carbon-carbon double bonds and synthesize more complex unsaturated nitriles. sigmaaldrich.comcore.ac.uk

Table 3: Key Chemical Transformations of this compound for Organic Synthesis

| Reaction Type | Typical Reagents | Product Functional Groups | Potential Application |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane, Nitrile | Saturated nitrile synthesis |

| Hydrolysis (Nitrile) | H₃O⁺, heat | Alkene, Carboxylic Acid | Synthesis of unsaturated fatty acids |

| Reduction (Nitrile) | LiAlH₄ or H₂/Catalyst | Alkene, Amine | Precursor for polyamides, surfactants |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde, Nitrile | Precursor for amino acids, specialty polymers |

| Cross-Metathesis | Second Olefin, Grubbs Catalyst | Internal Alkene, Nitrile | Synthesis of complex unsaturated molecules core.ac.uk |

Advanced Analytical and Characterization Techniques for 9 Decenenitrile and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are paramount for determining the molecular structure of 9-decenenitrile. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can map its atomic framework and identify its key functional groups.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific carbon-hydrogen framework of this compound. chemguide.co.uknih.gov It relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, which have a property called spin. chemguide.co.uk When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are influenced by the immediate chemical environment of each atom. chemguide.co.ukspectroscopyonline.com

For this compound (C₁₀H₁₇N), ¹H and ¹³C NMR spectra provide a detailed map of the molecule. The ¹H NMR spectrum shows distinct signals for the protons of the terminal vinyl group (CH₂=CH-), the aliphatic chain, and the methylene (B1212753) group adjacent to the nitrile. The ¹³C NMR spectrum complements this by showing a signal for each of the ten carbon atoms, with the nitrile carbon and the alkene carbons appearing in characteristic chemical shift regions. oregonstate.eduoregonstate.edu

Key Research Findings:

¹H NMR: The protons on the terminal double bond are expected in the δ 4.9-5.9 ppm range. The protons on the carbon adjacent to the nitrile group (-CH₂-CN) are typically found around δ 2.3 ppm. The remaining aliphatic protons (-CH₂-) form a complex multiplet in the δ 1.2-2.1 ppm region. oregonstate.edu

¹³C NMR: The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of δ 115-120 ppm. The carbons of the double bond (C=C) appear between δ 114 and 140 ppm. The aliphatic carbons and the carbon adjacent to the nitrile group resonate at the higher field end of the spectrum (δ 17-34 ppm). oregonstate.eduudel.edu

Below is a table summarizing the predicted NMR spectral data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 | -CH₂-C≡N | 2.35 (t) | 17.1 |

| C2-C7 | -(CH₂)₆- | 1.2-1.7 (m) | 25.4 - 28.9 |

| C8 | -CH₂-CH=CH₂ | 2.05 (q) | 33.8 |

| C9 | -CH=CH₂ | 5.81 (m) | 139.1 |

| C10 | =CH₂ | 4.9-5.0 (m) | 114.2 |

| N/A | -C≡N | N/A | 119.8 |

Note: (t) = triplet, (q) = quartet, (m) = multiplet. Predicted values are based on standard chemical shift ranges for functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. oregonstate.educore.ac.uk Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can measure m/z values to several decimal places. core.ac.ukmsu.edu This high precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₇N. nih.gov HRMS can distinguish its exact mass from other potential compounds that have the same nominal mass of 151.

Key Research Findings:

The calculated monoisotopic (exact) mass of this compound (C₁₀H₁₇N) is 151.13610 Da. nih.govchem960.com

HRMS analysis would yield a measured mass extremely close to this theoretical value (typically within 5 ppm error), confirming the elemental composition and ruling out other formulas. For example, a compound with the formula C₉H₁₃NO would also have a nominal mass of 151, but its exact mass is 151.09971 Da, a difference easily resolved by HRMS.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇N |

| Nominal Mass | 151 Da |

| Monoisotopic Mass | 151.13610 Da nih.govchem960.com |

| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap, or FT-ICR oregonstate.edunih.gov |

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uc.edus-a-s.orgmsu.edu When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, providing a characteristic "fingerprint." Raman spectroscopy involves scattering light off a molecule and analyzing the small shifts in the light's energy caused by molecular vibrations. libretexts.org

For this compound, the most diagnostic peaks correspond to the nitrile (-C≡N) and the alkene (-C=C-) functional groups.

Key Research Findings:

IR Spectroscopy: The C≡N triple bond stretch gives rise to a sharp, intense absorption band in the infrared spectrum. This peak is highly characteristic of nitriles. msu.eduspectroscopyonline.com The C=C double bond stretch also appears, though it is typically of medium intensity.

Raman Spectroscopy: The C≡N stretch is also Raman active. acs.org Vibrations of symmetric, non-polar bonds, like the C=C bond in the alkene, often produce stronger signals in Raman spectra than in IR spectra. spectroscopyonline.com This complementarity makes using both techniques valuable for a complete vibrational analysis. msu.edu

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 spectroscopyonline.com | 2240 - 2260 acs.org | Strong in IR, Medium in Raman |

| Alkene (-C=C-) | Stretch | ~1640 | ~1640 | Medium in IR, Strong in Raman |

| Alkene (=C-H) | Stretch | 3070 - 3090 | 3070 - 3090 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 | Strong |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are used to separate this compound from complex mixtures and to quantify its concentration. These techniques rely on distributing the analyte between a stationary phase and a mobile phase. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for volatile and semi-volatile compounds like this compound. mdpi.comcarlroth.com In GC, the sample is vaporized and passed through a long, thin capillary column. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. googleapis.com As each component exits the column, it enters the mass spectrometer, which acts as a detector, providing both identification and quantification. carlroth.com

The mass spectrometer ionizes the molecules (e.g., via electron impact) and breaks them into characteristic fragments. The resulting mass spectrum is a unique fingerprint that allows for positive identification by comparing it to spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.govnist.gov

Key Research Findings:

Separation: this compound is well-suited for separation on standard non-polar or mid-polar GC columns (e.g., DB-5MS). acs.org

Identification: The mass spectrum will show a molecular ion (M⁺) peak at m/z = 151, corresponding to the intact molecule. nih.gov

Fragmentation: The fragmentation pattern is dominated by the loss of successive alkyl fragments from the long carbon chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org This pattern is characteristic of long-chain aliphatic compounds. msu.edu

Table 4: Typical GC-MS Parameters and Expected Fragments for this compound

| Parameter/Fragment | Description/Value |

| GC Column Type | Fused silica (B1680970) capillary column (e.g., DB-5MS or equivalent) acs.org |

| Carrier Gas | Helium or Hydrogen googleapis.com |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Molecular Ion (M⁺) | m/z = 151 nih.gov |

| Major Fragment Ions | m/z values corresponding to cleavage of the aliphatic chain (e.g., 122, 108, 94, 80, 67, 54, 41) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though it is more commonly applied to less volatile or thermally unstable compounds. libretexts.orgresearchgate.net For a relatively non-polar molecule like this compound, a reversed-phase HPLC method would be appropriate. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) and water. jst.go.jp

A significant challenge for analyzing this compound by HPLC is detection. The molecule lacks a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors inefficient. Therefore, analysis may require the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). Alternatively, the nitrile can be chemically reduced to an amine and then derivatized with a fluorescent tag, allowing for highly sensitive fluorescence detection. jst.go.jpamanote.com

Key Research Findings:

Separation Mode: Reversed-phase chromatography is the most suitable mode for separating aliphatic nitriles from more polar impurities. journals.co.za

Stationary Phase: A C18 or C8 column is standard for reversed-phase separations. jst.go.jp

Mobile Phase: A gradient of methanol/water or acetonitrile/water would effectively elute the compound from the column. beilstein-journals.org

Detection: Direct detection is challenging. Derivatization to a fluorescent amine-derivative or use of LC-MS is preferred for sensitive quantification. jst.go.jp

Table 5: Potential HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) jst.go.jp |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Mass Spectrometer (LC-MS) or ELSD for direct analysis; Fluorescence detector after reduction and derivatization jst.go.jp |

| Application | Primarily for purification or analysis in complex matrices where GC is not suitable. |

Electrochemical Characterization Techniques

The electrochemical behavior of this compound is dictated by its two primary functional groups: the terminal alkene (C=C) and the nitrile (C≡N). While specific literature exclusively detailing the electrochemical characterization of this compound is limited, its properties can be inferred from studies on related aliphatic and unsaturated nitriles. Electrochemical techniques are crucial for understanding the redox properties of the molecule, which can be valuable for applications in synthesis, sensor development, and understanding its environmental fate.

Electrochemical analysis is often conducted using methods such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and chronoamperometry. rsc.org These techniques provide insights into the oxidation and reduction potentials of the molecule and the kinetics of its electron transfer reactions.

The nitrile group in aliphatic compounds is electrochemically reducible at negative potentials, typically leading to the formation of amines through hydrogenation processes. nsf.gov Studies on various aliphatic nitriles show that this reduction can be influenced by the choice of electrode material, solvent, and supporting electrolyte. nsf.govsioc-journal.cn For instance, the electrohydrogenation of aliphatic nitriles has been demonstrated on copper catalysts, where the nitrile's C≡N group is adsorbed onto the catalyst surface and reduced. nsf.gov The presence of a terminal double bond in this compound may influence the reduction potential of the nitrile group due to long-range electronic effects, and it also presents an additional site for electrochemical reactions.

The terminal double bond can undergo electrochemical oxidation at positive potentials. This process can be investigated to understand the molecule's stability and potential for polymerization or other oxidative transformations. The electrochemical dehydrogenation of aliphatic amines to nitriles has also been studied, highlighting the reversible nature of the underlying redox chemistry accessible through electrochemical means. rsc.org

Cyclic voltammetry is a key technique used to probe these reactions. rsc.orgaip.org A typical CV experiment for a compound like this compound would involve scanning the potential to observe both the oxidative event of the alkene and the reductive event of the nitrile. The resulting voltammogram would provide data on the peak potentials for these processes, the reversibility of the reactions, and the influence of scan rate on the peak currents, which can elucidate the reaction mechanism. rsc.orguni-halle.de For example, studies on other nitriles have used CV to investigate reaction mechanisms and optimize conditions for electrosynthesis. sioc-journal.cn

Table 1: Electrochemical Data for Representative Nitrile Compounds

| Compound/Class | Technique | Electrode | Electrolyte/Solvent | Observed Process & Potential | Reference(s) |

|---|---|---|---|---|---|

| Aliphatic Nitriles | Cyclic Voltammetry (CV) | Copper (oxide-derived) | 0.1 M KHCO₃ (aqueous) | Nitrile hydrogenation at ~ -0.7 V vs. RHE | nsf.gov |

| Cyclopentane-1-carbonitrile (CPC) | Cyclic Voltammetry (CV) | Copper | 1.0M LiTFSI, 5 wt. % FEC | Reduction potential at ~ -20 mV vs Li/Li⁺ | aip.org |

| Cyclohexane-1-carbonitrile (CHC) | Cyclic Voltammetry (CV) | Copper | 1.0M LiTFSI, 5 wt. % FEC | Reduction potential at ~ -30 mV vs Li/Li⁺ | aip.org |

| Aromatic & Aliphatic Aldoximes | Cyclic Voltammetry (CV) | Platinum | CH₃CN, n-Bu₄NPF₆ | Dehydration to nitrile (part of multi-step process) | sioc-journal.cn |

| 1,6-Hexanediamine | Cyclic Voltammetry (CV) | Nickel Nanofoam (NiNF) | 0.5 M KOH | Oxidation (dehydrogenation) to nitrile, onset at ~1.4 V vs. RHE | rsc.org |

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its derivatives, especially within complex matrices such as industrial process streams, environmental samples, or biological systems, necessitates the use of advanced analytical methods. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for this purpose, offering high sensitivity and specificity. ijpsjournal.comnumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. fao.org In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and affinity for the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for unambiguous identification by comparing the spectrum to library data. chromatographyonline.com The analysis of fatty nitriles has been successfully performed using GC-MS, often employing capillary columns like DB-5MS. acs.org For quantitative analysis, the external or internal standard method is typically used. fao.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally sensitive derivatives of this compound. ijpsjournal.comnumberanalytics.com While this compound itself is well-suited for GC-MS, its reaction products or derivatives (e.g., hydroxylated or epoxidized forms) may be more amenable to LC separation. LC-MS has been widely applied to the analysis of fatty acids and related molecules, often after a derivatization step to improve ionization efficiency. mdpi.comnih.gov Techniques such as electrospray ionization (ESI) are common interfaces between the LC and the MS. qut.edu.au Tandem mass spectrometry (MS-MS) can further enhance structural elucidation by fragmenting a specific parent ion and analyzing the resulting daughter ions. ajrconline.org

Other hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide even more detailed structural information online. LC-NMR combines the separation power of LC with the definitive structure-elucidating capability of NMR spectroscopy, which can be crucial for identifying unknown derivatives or isomers without the need for isolation. ajrconline.org

Table 2: Representative Hyphenated Techniques for the Analysis of Long-Chain Unsaturated Nitriles and Related Compounds | Technique | Separation Column | Mobile Phase / Carrier Gas | Detector / Ionization | Application Context | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Pyrolysis-GC-MS | Fused-silica capillary | Helium | Mass Spectrometry (EI) | Identification of additives in nitrile rubber materials | chromatographyonline.com | | GC-MS | Agilent DB-5MS fused silica capillary (30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) | Identification of chemical constituents in products from triglyceride reactions | acs.org | | GC-MS/MS | - | Helium | Tandem Mass Spectrometry (EI, SRM mode) | Analysis of fumigants in cereals and dried fruits | eurl-pesticides.eu | | LC-MS | C8 reversed-phase (100 x 2.1 mm) | Acetonitrile/Water gradient | Mass Spectrometry (pseudo SRM mode) | Quantification of fatty acids in plant oils and plasma | uni-wuppertal.de | | LC-MS/MS | Reversed-phase | Acetic acid/Acetonitrile/Water | Mass Spectrometry (ESI) | Analysis of fatty acids in biological samples after derivatization | nih.govqut.edu.au | | LC-NMR | - | - | Nuclear Magnetic Resonance | Online structural analysis of separated components from complex mixtures | ajrconline.org |

Computational and Theoretical Investigations of 9 Decenenitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a dominant tool in computational chemistry for studying electronic structure. redalyc.org It is widely used to analyze chemical reactivity through various descriptors derived from the electron density. redalyc.orgpku.edu.cnrsc.org These descriptors, often termed "reactivity indices," help predict how and where a molecule is likely to react. frontiersin.orgmdpi.com

For 9-decenenitrile, DFT calculations can map out the electron distribution, highlighting electron-rich and electron-poor regions. Key reactivity descriptors that can be calculated include:

Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point when an electron is added or removed. redalyc.orgmdpi.com They are invaluable for identifying the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). mdpi.com

Local Softness and Hardness : These indices are related to the Fukui function and help quantify the reactivity of specific atomic sites within the molecule.

DFT studies on related α,β-unsaturated nitriles have provided insight into the structures and stabilities of reaction intermediates, which is crucial for understanding reaction mechanisms. nih.gov By applying these methods to this compound, one could predict the regioselectivity of reactions such as electrophilic additions to the double bond or nucleophilic additions to the nitrile group.

Table 1: Illustrative DFT Reactivity Descriptors for Key Atoms in this compound This table presents hypothetical values to illustrate the type of data generated from DFT calculations for predicting reactivity.

| Atom/Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Local Softness (s+) | Local Electrophilicity (ωk) |

|---|---|---|---|---|

| C1 (of C≡N) | High | Low | High | High |

| N (of C≡N) | Low | High | Low | Low |

| C9 | Moderate | Moderate | Moderate | Moderate |

| C10 | Moderate | High | Moderate | Low |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.orgtaylorandfrancis.com This theory is fundamental to understanding chemical bonding, electronic transitions (like those seen in UV spectroscopy), and reactivity. libretexts.orgnumberanalytics.comoregonstate.edu

The key applications of MO theory in studying this compound's reactivity revolve around the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nasa.govoregonstate.edu

HOMO : Represents the orbital containing the most energetic electrons. The location and energy of the HOMO indicate the site of electrophilic attack and the molecule's ability to donate electrons (nucleophilicity). oregonstate.edu For this compound, the HOMO is expected to have significant contributions from the C=C double bond's π-system.

LUMO : Represents the lowest energy orbital available to accept electrons. The location and energy of the LUMO indicate the site of nucleophilic attack and the molecule's ability to accept electrons (electrophilicity). oregonstate.edu The LUMO is likely to be associated with the π* antibonding orbitals of the nitrile and alkene groups.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

By analyzing the distribution and energies of these orbitals, MO theory can predict the outcomes of pericyclic reactions, understand reaction mechanisms, and explain the molecule's electronic properties. unesp.brnumberanalytics.com

Table 2: Hypothetical Frontier Orbital Properties for this compound This table shows example data that would be generated from MO calculations.

| Property | Calculated Value (eV) | Primary Atomic Orbital Contribution | Reactivity Implication |

|---|---|---|---|

| HOMO Energy | -9.5 | p-orbitals of C9 and C10 (π-bond) | Site for electrophilic attack |

| LUMO Energy | -0.8 | p-orbitals of C1 and N (π*-antibond) | Site for nucleophilic attack |

| HOMO-LUMO Gap | 8.7 | - | Indicates moderate kinetic stability |

Density Functional Theory (DFT) Studies of Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a "movie" of molecular behavior. wustl.eduelsevier.com Governed by classical mechanics, MD simulations are used to study the dynamic properties, conformational changes, and thermodynamic properties of systems ranging from single molecules to large biomolecular complexes. wustl.edunih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape. The long aliphatic chain can adopt numerous shapes, and MD can determine the most probable conformations and the energy barriers between them. Key insights from MD simulations would include:

Conformational Analysis : Identifying the most stable rotamers and understanding the flexibility of the eight-carbon chain.

Solvation Effects : Simulating this compound in different solvents to understand how solvent molecules arrange around the polar nitrile head and the nonpolar hydrocarbon tail, which influences solubility and reactivity.

Transport Properties : Calculating properties like the self-diffusion coefficient. nih.gov

While direct MD simulation studies on this compound are not prominent in the literature, the methodology is mature and widely applied. elsevier.comarxiv.org For instance, simulations of similar long-chain molecules or antisense oligonucleotides have been used to test for stable structures and conformations. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding a chemical reaction requires not just knowing the reactants and products, but also the path taken between them. numberanalytics.com Reaction pathway modeling aims to map the potential energy surface (PES) that connects reactants to products, with a particular focus on identifying the transition state (TS). osti.govyoutube.com The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation barrier and, consequently, its rate. numberanalytics.comims.ac.jp

Computational methods are essential for this analysis, as transition states are fleeting and cannot be isolated experimentally. ims.ac.jp Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy path between a known reactant and product state. ims.ac.jp Once a guess for the TS is found, its geometry is optimized, and frequency calculations are performed to confirm it is a true first-order saddle point (characterized by one imaginary frequency). scm.com

For this compound, this analysis could be applied to various potential reactions:

Metathesis : In a study involving ruthenium-based catalysts, this compound was produced via metathesis. acs.org Reaction pathway modeling could elucidate the mechanism of catalyst interaction with the substrate, detailing the metallacyclobutane intermediates and transition states.

Cyclization Reactions : Modeling the potential intramolecular cyclization pathways to form cyclic products.

Addition Reactions : Analyzing the transition states for the addition of electrophiles (e.g., HBr) or radicals to the double bond to explain regioselectivity (Markovnikov vs. anti-Markovnikov addition).

Table 3: Example Data from a Transition State Analysis of HBr Addition to this compound This table provides an illustrative example of results from a reaction pathway calculation.

| Parameter | Transition State for Markovnikov Addition (Br to C9) | Transition State for Anti-Markovnikov Addition (Br to C10) |

|---|---|---|

| Activation Energy (kcal/mol) | 15.2 | 21.5 |

| Key Imaginary Frequency (cm-1) | -350 (corresponding to C9-Br bond formation) | -385 (corresponding to C10-Br bond formation) |

| Predicted Outcome | Markovnikov product is kinetically favored | Anti-Markovnikov product is kinetically disfavored |

Machine Learning Approaches in Predicting Reactivity and Properties

In recent years, machine learning (ML) and artificial intelligence have emerged as powerful tools for accelerating chemical discovery. nih.govresearchgate.net By training models on large datasets of known chemical reactions and molecular properties, ML can predict outcomes for new, untested systems with increasing accuracy. chemrxiv.orgnih.govrsc.org

For a molecule like this compound, ML models could be employed in several ways:

Reactivity Prediction : A model trained on a vast database of reactions could predict the likely products when this compound is combined with various reagents, bypassing the need for expensive quantum chemical calculations for every possible reaction. nih.gov

Property Prediction : ML models excel at Quantitative Structure-Property Relationship (QSPR) tasks. Given the structure of this compound, a trained model could predict physical properties like boiling point, vapor pressure, or even its potential bioactivity based on molecular descriptors.

Accelerating Simulations : ML potentials are being developed to replace traditional force fields in MD simulations or to accelerate the discovery of reaction pathways, reducing the computational cost of these studies. arxiv.orgnih.govrsc.org

While building a specific model for this compound would require a substantial amount of relevant data, the general approach involves representing the molecule as a fingerprint or graph and feeding it into a neural network or other regression/classification algorithm. nih.govchemrxiv.org The success of these models in predicting reaction yields and identifying novel reaction partners demonstrates their immense potential in modern chemical research. researchgate.netchemrxiv.org

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for 9-Decenenitrile Transformations

Future research will likely focus on creating more efficient and selective catalysts for both the synthesis and subsequent transformation of this compound. A primary route to producing bio-based this compound is through the ethenolysis (cross-metathesis with ethylene) of oleonitrile (B91845), which is derived from renewable oleic acid. researchgate.netacs.org The development of robust catalysts that can achieve high turnover numbers (TONs) and selectivity at low loadings is a critical goal. researchgate.net

Ruthenium-based olefin metathesis catalysts, such as Grubbs and Hoveyda-Grubbs complexes, are effective for producing unsaturated nitriles like this compound. vulcanchem.com Research has shown that bulky and activated catalysts, for instance the M71 SiPr catalyst, demonstrate superior performance in the ethenolysis of oleonitrile, yielding this compound and 1-decene (B1663960) with high selectivity. researchgate.netacs.org Optimizing reaction conditions and feedstock purity are key factors in maximizing catalyst productivity. researchgate.net

Beyond synthesis, there is an opportunity to develop novel catalytic systems for the specific transformations of this compound's functional groups—the terminal alkene and the nitrile. This includes:

Selective Hydrogenation: Catalysts for the selective reduction of the nitrile group to a primary amine without affecting the double bond, or vice-versa, would create pathways to valuable bifunctional monomers.

Hydrofunctionalization: Advanced catalysts for reactions like hydrocyanation, hydroamination, or hydroformylation across the double bond would enable the synthesis of a diverse range of difunctional alkanes.

Cycloaddition Reactions: The nitrile group can participate in cycloadditions to form heterocyclic structures, which are valuable in pharmaceutical and materials science. ontosight.ai

The table below summarizes the performance of selected catalytic systems in the synthesis of this compound via oleonitrile ethenolysis.

| Catalyst Type | Key Findings | Selectivity | Catalyst Loading | Turnover Number (TON) | Reference |

| Second-generation Hoveyda catalysts | Effective for the scission of oleonitrile. Feedstock purification significantly improves performance. | Good | Not specified | Up to 1239 | researchgate.net |

| M71 SiPr catalyst | Demonstrated the best performance among a series of tested catalysts. | High (88% for ethenolysis products) | 0.0625 mol% | Up to 1400 | researchgate.netacs.org |

| First-generation Grubbs/Hoveyda-Grubbs | Showed satisfying conversion of oleate (B1233923) esters with reduced side reactions compared to second-gen catalysts in some contexts. | High selectivity against self-metathesis | Not specified | Not specified | acs.org |

Exploration of New Polymer Architectures and Applications

The bifunctional nature of this compound, containing both a polymerizable alkene and a polar nitrile group, makes it an excellent candidate for creating advanced polymers with tailored properties. vulcanchem.com Future research is expected to move beyond simple linear polymers to explore more complex polymer architectures. wikipedia.org The architecture of a polymer—the way its chains are branched and connected—profoundly influences its physical properties, such as viscosity, solubility, and mechanical strength. wikipedia.orgrsc.org

Potential polymer architectures derivable from this compound include:

Functional Copolymers: Incorporating this compound as a comonomer in polymerization with monomers like ethylene (B1197577) or acrylates can introduce nitrile functionality into the resulting polymer chain. This can enhance properties like chemical resistance, adhesion, and thermal stability.

Graft and Brush Polymers: The double bond of this compound can be used to create a polymer backbone, from which other polymer chains can be "grafted" via the nitrile group (after modification), resulting in brush or comb architectures. wikipedia.org These structures are useful as surface modifiers, lubricants, or in drug delivery systems. researchgate.net

Cross-linked Networks: The nitrile groups can be involved in cross-linking reactions, leading to the formation of thermosets or elastomers with high solvent resistance and mechanical integrity, similar to nitrile rubbers. wikipedia.orgcsic.es Self-healing capabilities could be introduced by using reversible cross-linking chemistry. csic.es

These advanced polymer architectures could unlock new high-value applications. For example, polymers incorporating this compound could be developed for use in biomedical devices, where biocompatibility and specific surface interactions are crucial. numberanalytics.commdpi.com Other potential areas include polymer electrolytes for energy storage, where the polar nitrile groups can facilitate ion transport, and advanced coatings or adhesives. numberanalytics.com

| Polymer Architecture | Potential Synthesis Strategy | Key Properties | Potential Applications | Reference |

| Functional Linear Copolymer | Copolymerization of this compound with non-polar olefins. | Increased polarity, improved barrier properties, enhanced adhesion. | Specialty packaging films, adhesives, compatibilizers for blends. | vulcanchem.com |

| Graft/Brush Polymer | Polymerize this compound, then initiate grafting from modified nitrile groups. | Modified surface properties, reduced chain entanglement. | Surface coatings, polymer additives, drug delivery scaffolds. | wikipedia.orgresearchgate.net |

| Cross-linked Network | Polymerization followed by thermally or chemically induced cross-linking via nitrile groups. | High solvent resistance, tunable mechanical properties, potential for self-healing. | Specialty elastomers, seals, self-healing materials. | wikipedia.orgcsic.es |

| Star Polymer | Using a multifunctional initiator and polymerizing this compound outwards. | Low solution viscosity, unique rheological properties. | Rheology modifiers, nanocarriers for encapsulation. | wikipedia.orgnumberanalytics.com |

Integration with Artificial Intelligence for Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery, and their application to this compound chemistry presents a significant opportunity. nso-journal.org These computational tools can accelerate research by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic pathways. acs.orgnih.gov

Key areas where AI can be integrated include:

Retrosynthetic Analysis: AI platforms like ASKCOS can analyze a target molecule and propose a step-by-step synthetic route from available starting materials. acs.orgnih.gov This could be used to discover more efficient or sustainable pathways to this compound and its derivatives. For instance, AI could suggest alternative feedstocks or catalyst systems that have not yet been considered by human chemists. nih.gov

Reaction Optimization: Machine learning models can be trained on experimental data to predict how factors like catalyst type, solvent, temperature, and reactant concentrations will affect the yield and selectivity of a reaction. acs.org This can be used to rapidly optimize the synthesis of this compound or its polymerization, reducing the number of experiments required.

Discovery of New Transformations: AI can screen virtual libraries of potential reactants and catalysts to identify promising new reactions. nso-journal.org By predicting the reactivity of this compound with various chemical partners, AI could help discover novel transformations and lead to the creation of new molecules and polymers with unique properties.

| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |

| Retrosynthetic Planning | Discover novel and efficient synthesis routes. | Identification of new bio-based feedstocks or lower-energy catalytic pathways to this compound. | acs.orgnih.gov |